An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Boc-Glu-Glu-Leu-Ome
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Boc-Glu-Glu-Leu-Ome
This guide provides a comprehensive technical overview of the protected tripeptide Boc-L-Glutamyl-L-Glutamyl-L-Leucine methyl ester (Boc-Glu-Glu-Leu-Ome). It is intended for researchers, scientists, and drug development professionals who utilize peptide chemistry in their work. This document delves into the molecule's structural intricacies, outlines a robust synthetic strategy, details methods for its analytical characterization, and discusses its applications in the broader context of biochemical and pharmaceutical research.
Molecular Structure and Physicochemical Properties
Boc-Glu-Glu-Leu-Ome is a synthetic tripeptide derivative. Its structure is fundamentally composed of three L-amino acids: two glutamic acid (Glu) residues followed by a leucine (Leu) residue. The peptide is modified with protecting groups at both its N-terminus and C-terminus, which are critical for its use as a stable building block in stepwise peptide synthesis.[1]
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N-Terminus Protection : The α-amino group of the first glutamic acid residue is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, meaning it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other parts of the peptide.[2][3] This strategic protection is fundamental to the Boc-based strategy for solid-phase peptide synthesis (SPPS).[2][3]
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C-Terminus Protection : The C-terminal carboxyl group of the leucine residue is protected as a methyl ester (-OMe). This esterification prevents the carboxyl group from participating in unwanted reactions during the coupling of subsequent amino acids.[4]
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Side Chains : The two glutamic acid residues each possess a carboxylic acid group in their side chains (γ-carboxyl groups). In the specified structure, these side chains are unprotected. This is an important consideration for synthesis, as these functional groups may require their own orthogonal protection strategy if they are not intended to be reactive in subsequent steps.
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Stereochemistry : All three amino acid residues possess L-stereochemistry, which is the naturally occurring configuration. The full IUPAC name, reflecting this stereochemistry, is methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-carboxybutanamido]-4-carboxybutanamido]-4-methylpentanoate.
Structural Diagram
Caption: 2D representation of Boc-Glu-Glu-Leu-Ome.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₇N₃O₁₀ | [1] |
| Molecular Weight | 503.54 g/mol | [1] |
| CAS Number | 72903-33-4 | [1][5] |
| Appearance | White powder / solid | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Storage Conditions | Store at -20°C to < -10°C | [1] |
Synthesis of Boc-Glu-Glu-Leu-Ome
The synthesis of this tripeptide is typically achieved through a stepwise, solution-phase or solid-phase approach, starting from the C-terminal residue (Leucine). Below is a representative solution-phase synthesis workflow, which offers high purity for moderate-scale synthesis. The core principle involves the sequential coupling of N-Boc protected amino acids, followed by the deprotection of the N-terminus to allow for the next coupling reaction.
Logical Workflow for Synthesis
Caption: Solution-phase synthesis workflow for Boc-Glu-Glu-Leu-Ome.
Detailed Experimental Protocol (Solution-Phase)
This protocol describes a plausible synthesis route. Note that the glutamic acid side chains are protected with benzyl (Bzl) groups, which are later removed. This is a common strategy to prevent side reactions.
Materials:
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H-Leu-OMe·HCl (Leucine methyl ester hydrochloride)
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Boc-L-Glu(OBzl)-OH (N-Boc-L-glutamic acid γ-benzyl ester)
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Dicyclohexylcarbodiimide (DCC) or HATU
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIEA)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Palladium on carbon (Pd-C, 10%)
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Methanol (MeOH)
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Ethyl acetate (EtOAc)
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Standard workup and purification reagents.
Step 1: Synthesis of Boc-Glu(OBzl)-Leu-OMe
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Dissolve H-Leu-OMe·HCl (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath.
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Add DIEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.
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Add Boc-L-Glu(OBzl)-OH (1.0 eq), HOBt (1.1 eq), and DCC (1.1 eq).
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor reaction completion by Thin Layer Chromatography (TLC).
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide. Purify by flash chromatography if necessary.
Step 2: Boc Deprotection
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Dissolve the purified Boc-Glu(OBzl)-Leu-OMe from Step 1 in a solution of 25-50% TFA in DCM.[6]
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Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.
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Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The product is H-Glu(OBzl)-Leu-OMe·TFA.
Step 3: Synthesis of Boc-Glu(OBzl)-Glu(OBzl)-Leu-OMe
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Dissolve the H-Glu(OBzl)-Leu-OMe·TFA salt (1.0 eq) from Step 2 in DCM and neutralize with DIEA (1.1 eq) at 0°C.
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Repeat the coupling procedure described in Step 1, using Boc-L-Glu(OBzl)-OH (1.0 eq) as the amino acid to be coupled.
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After workup and purification, the fully protected tripeptide is obtained.
Step 4: Side-Chain Deprotection
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Dissolve the protected tripeptide from Step 3 in methanol.
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Add a catalytic amount of 10% Pd-C.
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Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 6-12 hours until the reaction is complete (monitored by TLC or Mass Spectrometry).
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Filter the mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the final product, Boc-Glu-Glu-Leu-Ome. Purify by recrystallization or chromatography.
Analytical Characterization
To ensure the identity and purity of the synthesized Boc-Glu-Glu-Leu-Ome, a suite of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides.[7] The hydrophobic Boc group and the overall polarity of the peptide make it well-suited for separation on a C18 stationary phase.
Typical RP-HPLC Protocol:
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Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 214 nm and 280 nm.
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Expected Result: A major peak corresponding to the product, with purity typically >97%.[1] Impurities might include deletion sequences (e.g., Boc-Glu-Leu-Ome) or incompletely deprotected material.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.
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Mode: Positive ion mode.
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Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 504.5. Other adducts such as the sodium adduct [M+Na]⁺ at m/z 526.5 may also be present.
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Significance: This analysis provides definitive confirmation of the molecular formula and is a crucial check for the success of the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure and the presence of the key functional groups.
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
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Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.
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Leucine Side Chain: Doublets and a multiplet for the methyl and CH groups, respectively, in the 0.8-1.7 ppm range.
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Glutamic Acid Side Chains: Multiplets for the β- and γ-CH₂ protons, typically between 1.8 and 2.5 ppm.
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α-Protons: Multiplets for the Cα-H of each amino acid, usually found between 4.0 and 4.6 ppm.
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Amide Protons: Broad signals or doublets for the -NH- protons, typically downfield between 6.5 and 8.5 ppm.
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Methyl Ester: A singlet at ~3.7 ppm integrating to 3 protons.
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Side-Chain COOH: Very broad signals, often >10 ppm, if not exchanging.
Applications in Research and Development
Boc-Glu-Glu-Leu-Ome is not typically an end-product therapeutic itself but serves as a crucial intermediate and building block in several areas of research.
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Peptide Synthesis: Its primary role is as a fragment for the synthesis of larger, more complex peptides and small proteins. By creating and coupling protected fragments like this one, researchers can improve yields and simplify the purification of the final target molecule.[1]
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Drug Development and Discovery: This tripeptide sequence may be part of a larger peptide designed to interact with a specific biological target. Peptides are increasingly important as therapeutics due to their high specificity and potency.[1] Boc-Glu-Glu-Leu-Ome can be used in the synthesis of peptide libraries for screening and identifying novel drug candidates.[1]
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Biochemical Probes: The Glu-Glu-Leu sequence can be a recognition motif for certain enzymes or receptors. For instance, it has been explored as a possible substrate for studies on Vitamin K-dependent carboxylation. By incorporating this fragment into larger structures with labels or reporters, scientists can develop probes to study biological pathways.
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Neuroscience Research: Glutamic acid is a key excitatory neurotransmitter. Peptides containing glutamic acid are often used in neuroscience to study glutamate receptors and develop neuroprotective agents.[1]
Conclusion
Boc-Glu-Glu-Leu-Ome is a well-defined, synthetically accessible protected tripeptide that holds significant value for chemical biologists and pharmaceutical scientists. Its structure, governed by the strategic placement of acid-labile (Boc) and ester protecting groups, makes it an ideal fragment for the convergent synthesis of complex peptides. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in advancing drug discovery and biochemical research.
References
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis.
- BenchChem. (2025). A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH.
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Chem-Impex. (n.d.). Boc-Glu-Glu-Leu-OMe. Retrieved from [Link].
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
